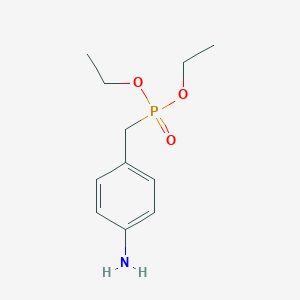

Diethyl-4-aminobenzylphosphonat

Übersicht

Beschreibung

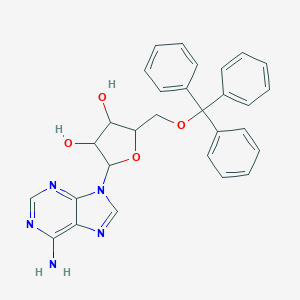

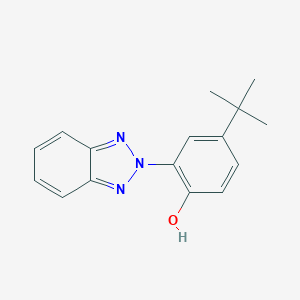

Isofagomine tartrate is a chemical compound known for its role as a competitive inhibitor of human lysosomal beta-glucosidase. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of Gaucher disease, a lysosomal storage disorder .

Wissenschaftliche Forschungsanwendungen

Isofagomintartrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung der Enzyminhibition und Reaktionsmechanismen verwendet.

Biologie: Untersucht wegen seiner Rolle bei der Modulation der Enzymaktivität und Proteinfaltung.

Medizin: Als potenzielles Therapeutikum für die Gaucher-Krankheit und andere lysosomale Speicherkrankheiten erforscht.

Industrie: In der Entwicklung von Arzneimitteln und der biochemischen Forschung eingesetzt

5. Wirkmechanismus

Isofagomintartrat entfaltet seine Wirkung durch Interaktion mit der katalytischen Tasche der Beta-Glucosidase. Es wirkt als chemischer Chaperon, stabilisiert und fördert die Faltung des Enzyms. Diese Interaktion erhöht die Menge an aktiver Beta-Glucosidase und verstärkt damit ihre Aktivität. Es wurde gezeigt, dass die Verbindung die Aktivität der lysosomalen Beta-Glucosidase in mutierten N370S Gaucher-Fibroblasten um das Zwei- bis Dreifache erhöht .

Ähnliche Verbindungen:

Eliglustat: Ein Glucosylceramid-Synthase-Inhibitor, der als orale Therapie für die Gaucher-Krankheit verwendet wird.

Einzigartigkeit von Isofagomintartrat: Isofagomintartrat ist einzigartig aufgrund seiner spezifischen Interaktion mit der katalytischen Tasche der Beta-Glucosidase, die als chemisches Chaperon wirkt. Diese Eigenschaft unterscheidet es von anderen ähnlichen Verbindungen, die unterschiedliche Wirkmechanismen haben oder verschiedene Enzyme angreifen können .

Wirkmechanismus

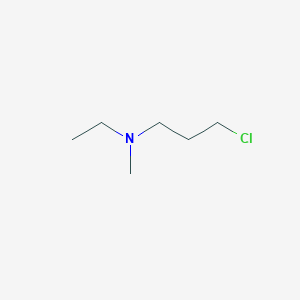

Target of Action

Diethyl 4-aminobenzylphosphonate primarily targets Autotaxin (ATX) . ATX is an extracellular lysophospholipase D that hydrolyzes lysophosphatidylcholine to form the bioactive lipid lysophosphatidic acid . It plays a significant role in various biological processes, including angiogenesis, invasion, and migration .

Mode of Action

As an aromatic phosphonate, Diethyl 4-aminobenzylphosphonate inhibits the lysophospholipase D activity of Autotaxin . This inhibition disrupts the conversion of lysophosphatidylcholine to lysophosphatidic acid, thereby affecting the downstream biological processes regulated by these molecules .

Biochemical Pathways

The primary biochemical pathway affected by Diethyl 4-aminobenzylphosphonate is the lysophosphatidic acid signaling pathway . By inhibiting Autotaxin, the compound reduces the production of lysophosphatidic acid, a potent bioactive lipid that acts as a signaling molecule in numerous biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and tumor cell invasion .

Result of Action

The inhibition of Autotaxin by Diethyl 4-aminobenzylphosphonate leads to a decrease in the production of lysophosphatidic acid . This can result in the modulation of various biological processes, including angiogenesis, invasion, and migration . Therefore, the compound has potential therapeutic applications, particularly in the field of anticancer therapeutics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isofagomine tartrate is synthesized through a series of chemical reactions involving the formation of a tartaric acid salt of isofagomine. The process typically involves the reaction of isofagomine with tartaric acid under controlled conditions to form the tartrate salt .

Industrial Production Methods: The industrial production of isofagomine tartrate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isofagomintartrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Afegostat: Another competitive inhibitor of beta-glucosidase, used in the treatment of Gaucher disease.

Eliglustat: A glucosylceramide synthase inhibitor, used as an oral therapy for Gaucher disease.

Uniqueness of Isofagomine Tartrate: Isofagomine tartrate is unique due to its specific interaction with the catalytic pocket of beta-glucosidase, acting as a chemical chaperone. This property distinguishes it from other similar compounds that may have different mechanisms of action or target different enzymes .

Eigenschaften

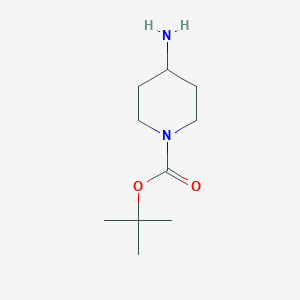

IUPAC Name |

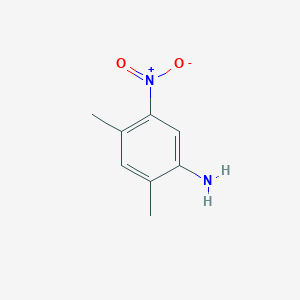

4-(diethoxyphosphorylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAYUUUQOCPZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173896 | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20074-79-7 | |

| Record name | Diethyl (4-aminobenzyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20074-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020074797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20074-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, p-aminobenzyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl p-aminobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

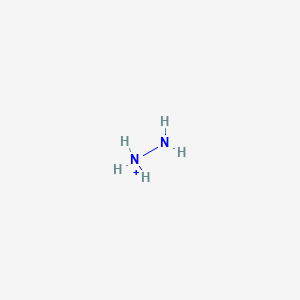

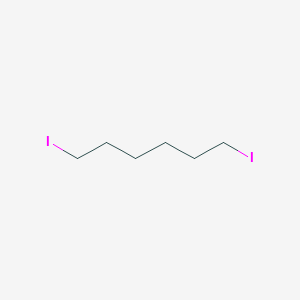

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-](/img/structure/B103808.png)

![(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B103839.png)